REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[CH2:4]([O:6][C:7](=[O:18])[C:8]([CH:10]1[CH2:14][CH2:13][C:12]([CH3:16])([CH3:15])[C:11]1=O)=O)[CH3:5]>CCO>[CH2:4]([O:6][C:7]([C:8]1[C:10]2[CH2:14][CH2:13][C:12]([CH3:16])([CH3:15])[C:11]=2[NH:3][N:2]=1)=[O:18])[CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
0.229 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0.9961 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)C1C(C(CC1)(C)C)=O)=O
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Name
|
|
Quantity
|
4.7 mL
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Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
|
CUSTOM
|
Details
|
until judged complete by TLC (2 h)
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Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (Combiflash column, 70:30:2 Hexanes:CH2Cl2:2N NH3 in EtOH)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NNC2=C1CCC2(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6955 g | |
YIELD: PERCENTYIELD | 71.2% | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |